molecular formula C22H19N3O5S2 B2977902 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide CAS No. 923244-66-0

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide

Cat. No. B2977902
CAS RN: 923244-66-0
M. Wt: 469.53
InChI Key: HIEUDWLNEZDZAW-UHFFFAOYSA-N
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Description

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H19N3O5S2 and its molecular weight is 469.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Sulfonamide derivatives incorporating thiazole moieties have been synthesized and evaluated for their anticonvulsant activities. Certain compounds in this category showed protection against convulsions induced by picrotoxin, indicating their potential as anticonvulsant agents. The synthesis involves reactions with isocyanate, halogenated compounds, arylidene, and active methylene compounds, suggesting a broad applicability in creating derivatives with specific biological activities (Farag et al., 2012).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, featuring various biologically active moieties including thiazoles, have been synthesized and screened for their antimicrobial and antiproliferative properties. These compounds exhibited significant activity against certain cancer cell lines and microbes, highlighting their potential in developing new therapeutic agents (El-Gilil, 2019).

Inhibition of Carbonic Anhydrases

A series of 4-(thiazol-2-ylamino)-benzenesulfonamides has been synthesized and shown to inhibit carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. These compounds demonstrated potent inhibition and cytotoxic effects against breast cancer cell lines, making them candidates for anticancer drug development (Gawad et al., 2016).

Synthesis of Cyclic Sulfonamides

Research on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has provided a methodology for creating compounds with potential biological activity. These studies contribute to the development of new drugs by offering a strategy for constructing complex sulfonamide structures, which could include molecules similar to the one of interest (Greig et al., 2001).

properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-25(11-4-7-19(26)24-22-23-10-12-31-22)32(29,30)14-8-9-17-18(13-14)21(28)16-6-3-2-5-15(16)20(17)27/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEUDWLNEZDZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(thiazol-2-yl)butanamide

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